3,3-Dimethylpiperidine

Description

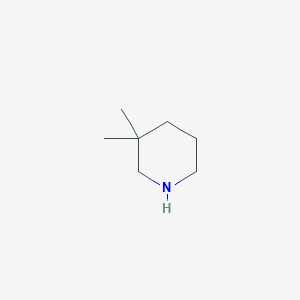

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(2)4-3-5-8-6-7/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDODDZJCEADUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152402 | |

| Record name | 3,3-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-12-0 | |

| Record name | 3,3-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3-Dimethylpiperidine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral analysis of 3,3-Dimethylpiperidine (CAS No. 1193-12-0). This document is intended for use by professionals in the fields of chemical research, drug development, and organic synthesis.

Core Properties and Identifiers

This compound is a cyclic secondary amine with two methyl groups substituted at the third carbon position of the piperidine ring.

| Identifier | Value | Source(s) |

| CAS Number | 1193-12-0 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₇H₁₅N | [1][2][3][4][6] |

| IUPAC Name | This compound | [4][5][6] |

| Synonyms | Piperidine, 3,3-dimethyl- | [1][2][3][5][6] |

| Molecular Weight | 113.20 g/mol | [2][3][5][6] |

| InChI Key | CDODDZJCEADUQQ-UHFFFAOYSA-N | [1][2][3][5][6] |

| SMILES | CC1(C)CCCNC1 | [1][5][6] |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety properties of this compound is presented below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Amine-like | [1][6] |

| Boiling Point | 134°C to 136°C | [6] |

| 410.2 K (137.05 °C) | [3] | |

| Density | 0.81 g/mL | [6] |

| Refractive Index | 1.4475 | [6] |

| Flash Point | 26°C (79°F) | [6] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |

| pKa | Data available in the IUPAC Digitized pKa Dataset. | [5] |

| Kovats Retention Index | 870 (Standard non-polar column) | [5][7] |

| GHS Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | [5][6] |

| Hazard Class | Flammable Liquid, Category 3Skin Corrosion, Category 1B | [5][6] |

| UN Number | 2733 | [6] |

Experimental Protocols

Synthesis of this compound

A representative synthesis method involves the reductive cyclization of 2,2-dimethyl-4-cyanobutanal.[8]

Materials:

-

2,2-dimethyl-4-cyanobutanal (93.4% purity)

-

Liquid ammonia

-

Titanium dioxide (TiO₂, anatase) pellets (1.5 mm)

-

Hydrogen gas

-

Tubular reactor

-

Hydrogenation reactor

Procedure:

-

A continuous stream of 2,2-dimethyl-4-cyanobutanal (34.0 g/hour ) and liquid ammonia (1450 ml/hour) are pumped through a tubular reactor containing 63.5 g of TiO₂ pellets. The reaction is maintained at a pressure of 250 bar and a temperature of 60°C.

-

The effluent from the tubular reactor is then passed into a hydrogenation reactor.[8]

-

Hydrogen gas is simultaneously introduced into the hydrogenation reactor at a rate of 100 L/hour. The conditions for hydrogenation are maintained at 250 bar and 120°C.

-

The product stream is collected and the pressure is reduced to atmospheric pressure.[8]

-

Excess ammonia is removed by distillation.[8]

-

The resulting crude product is purified by fractional distillation to yield this compound.[8]

Synthesis workflow for this compound.

Analytical Methods

The following are general protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Spectra can be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz). Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

13C NMR: Spectra are obtained similarly to 1H NMR, using a deuterated solvent and TMS.[9]

-

15N NMR: Specialized NMR experiments can be conducted to observe the nitrogen nucleus.[5]

Infrared (IR) Spectroscopy:

-

IR spectra can be recorded using a Fourier-transform infrared (FTIR) spectrometer.[2]

-

For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, Attenuated Total Reflectance (ATR) can be used for neat samples.

-

Characteristic peaks for secondary amines (N-H stretch and bend) and C-H bonds are expected.

Mass Spectrometry (MS):

-

Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI).[2]

-

The sample can be introduced directly or via a gas chromatograph (GC-MS) for separation from impurities.

-

The molecular ion peak (M⁺) and characteristic fragmentation patterns can be used for structural confirmation.

Biological Activity and Signaling

While primarily used as a building block in organic synthesis, there are reports of this compound exhibiting biological activity. One noted interaction is its potential to inhibit serotonin production through binding to serotonin receptors.[1]

Inhibition of serotonin production by this compound.

Concluding Remarks

This compound is a valuable reagent and building block in organic chemistry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a versatile compound for various applications in research and development. Proper handling and safety precautions are essential due to its flammability and corrosive nature. Further investigation into its biological activities may reveal novel applications in medicinal chemistry and drug discovery.

References

- 1. CAS 1193-12-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. This compound [webbook.nist.gov]

- 8. prepchem.com [prepchem.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to 3,3-Dimethylpiperidine: Synthesis, Properties, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are prominent scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Their prevalence is due to their favorable physicochemical properties, which can enhance drug-like characteristics such as metabolic stability and bioavailability.[1] This technical guide provides a comprehensive overview of 3,3-Dimethylpiperidine, a disubstituted piperidine derivative, detailing its chemical and physical properties, spectroscopic profile, and a detailed synthesis protocol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development who are exploring the potential of substituted piperidine scaffolds.

IUPAC Name and Chemical Structure

The nomenclature and structural representation of this compound are fundamental to its study.

-

IUPAC Name: this compound[2]

-

Chemical Formula: C₇H₁₅N[2]

-

CAS Number: 1193-12-0[2]

-

SMILES: CC1(CCCNC1)C[2]

The structure of this compound consists of a piperidine ring with two methyl groups attached to the third carbon atom.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 113.20 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 410.2 K (137.05 °C) | [4] |

| Refractive Index | 1.4450-1.4510 @ 20°C | [3] |

| Assay (GC) | ≥94.0% | [3] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |

| Kovats Retention Index | 870 (standard non-polar column) | [2] |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided below, based on the reductive amination of 2,2-dimethyl-4-cyanobutanal.

Experimental Protocol: Reductive Amination

This synthesis involves a two-step process where 2,2-dimethyl-4-cyanobutanal is first reacted with ammonia and then hydrogenated.[5]

Materials:

-

2,2-dimethyl-4-cyanobutanal (93.4% purity)

-

Liquid ammonia

-

Hydrogen gas

-

Titanium dioxide (TiO₂, anatase, 1.5 mm pellets) as a catalyst for the initial reaction

-

Hydrogenation catalyst (not specified in the source, but typically a noble metal catalyst like Raney Nickel or a supported Palladium or Platinum catalyst would be used)

-

Tubular reactor (diameter 16 mm, fill level 50 cm, oil-heated twin jacket)

-

Hydrogenation reactor

Procedure:

-

Reaction with Ammonia: 2,2-dimethyl-4-cyanobutanal (34.0 g per hour, which corresponds to 31.8 g or 0.254 mol at 93.4% purity) and liquid ammonia (1450 ml or 870 g, 51.1 mol per hour) are pumped at 250 bar and 60°C through a tubular reactor filled with 63.5 g (100 ml) of TiO₂ (anatase) pellets.[5]

-

Hydrogenation: The effluent from the first reactor is then passed from bottom to top through a hydrogenation reactor at 250 bar and 120°C. Simultaneously, hydrogen gas is passed through the reactor at a rate of 100 L (S.T.P.)/h (4.5 mol).[5]

-

Work-up and Purification: The product stream is decompressed to atmospheric pressure, and excess ammonia is removed by distillation. The product accumulated over 32.4 hours is then subjected to fractional distillation using a 30 cm packed column (3 mm glass rings).[5]

-

Product Isolation: this compound is collected at a boiling point of 50°-52° C under a reduced pressure of 210 mmHg. This process yielded 344.8 g of the desired product. A side-product, 2,2-dimethylpentane-1,5-diamine, is also obtained at a boiling point of 72° C./8 mmHg, with a yield of 70.5% of the theory.[5]

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound. Below are the general experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃) in a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[7]

-

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a Bruker or Varian instrument operating at a frequency of 400 MHz or higher for ¹H nuclei.[8][9]

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum and enhance sensitivity.[8]

-

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol (Electron Ionization - Mass Spectrometry):

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) to ensure the analysis of a pure compound.[10]

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.[10]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.

Experimental Protocol (Neat Liquid):

-

Sample Preparation: As this compound is a liquid, a simple and effective method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[11][12]

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to subtract any contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum: The prepared salt plates are placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

-

Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). The characteristic absorption bands corresponding to N-H stretching, C-H stretching, and other vibrations are then identified. An IR spectrum for this compound is available in the NIST WebBook.[13]

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, the broader class of piperidine derivatives is of significant interest in drug discovery. They are known to interact with a variety of biological targets, particularly in the central nervous system.[1][14]

Derivatives of piperidine have been investigated for their potential as:

-

Antipsychotics: By targeting dopamine and serotonin receptors.[15]

-

Agents for Neurodegenerative Diseases: Through modulation of nicotinic acetylcholine receptors.[14]

-

Analgesics: By interacting with opioid receptors.[16]

-

Antifungal Agents: By inhibiting ergosterol biosynthesis.[17]

The 3,3-dimethyl substitution pattern can influence the lipophilicity, metabolic stability, and conformational rigidity of the piperidine ring, which in turn can affect the compound's pharmacokinetic and pharmacodynamic properties.[1]

Representative Signaling Pathway for Piperidine Derivatives

The following diagram illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor, which are common targets for piperidine-based drugs. This is a generalized representation to illustrate the type of pathway that could be modulated by a derivative of this compound.

Conclusion

This compound is a readily synthesizable piperidine derivative with well-defined physicochemical properties. Its structural features make it and its analogs interesting candidates for further exploration in medicinal chemistry and drug development. This guide provides foundational technical information to support such research endeavors, from its synthesis and purification to its detailed spectroscopic characterization. The exploration of derivatives built upon the this compound scaffold may lead to the discovery of novel therapeutic agents with improved pharmacological profiles.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. eng.uc.edu [eng.uc.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. This compound [webbook.nist.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and biological investigation of coumarin piperazine (piperidine) derivatives as potential multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

3,3-Dimethylpiperidine molecular weight and formula

An In-Depth Technical Guide on 3,3-Dimethylpiperidine

This guide provides detailed information on the molecular properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a heterocyclic organic compound with the chemical formula C7H15N.[1][2][3][4][5] Its molecular structure consists of a piperidine ring substituted with two methyl groups at the third carbon atom.

Quantitative Molecular Information

The fundamental molecular characteristics of this compound are summarized in the table below for straightforward reference and comparison.

| Property | Value |

| Molecular Formula | C7H15N |

| Molecular Weight | 113.20 g/mol [1][4][5] (or 113.2007 g/mol [2][3]) |

| IUPAC Name | This compound |

| CAS Registry Number | 1193-12-0 |

Structural and Logical Representation

To visualize the relationship between the compound's name, its chemical formula, and its resulting molecular weight, the following diagram is provided.

References

- 1. This compound | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound/CAS:1193-12-0-HXCHEM [hxchem.net]

- 5. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Spectroscopic Profile of 3,3-Dimethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for 3,3-dimethylpiperidine, a heterocyclic saturated amine. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Data Presentation

The following tables summarize the essential quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.72 | t | C6-H₂ |

| 2.47 | s | C2-H₂ |

| 1.49 | t | C5-H₂ |

| 1.34 | t | C4-H₂ |

| 0.91 | s | 2 x C3-CH₃ |

| 1.5-1.0 (variable) | br s | N-H |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 55.4 | C2 |

| 53.3 | C6 |

| 39.5 | C4 |

| 31.5 | C3 |

| 26.6 | 2 x CH₃ |

| 21.0 | C5 |

Solvent: CDCl₃, Reference: TMS (0 ppm). Data is based on the referenced literature and typical values for similar structures.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| 2950, 2860 | Strong | C-H stretch (sp³) |

| 1460 | Medium | C-H bend |

| ~1100-1200 | Medium | C-N stretch |

Sample preparation: Neat liquid

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 113 | 37.1 | [M]⁺ (Molecular Ion) |

| 98 | 17.3 | [M - CH₃]⁺ |

| 57 | 51.7 | [C₄H₉]⁺ or fragmentation of the ring |

| 44 | 100.0 | [C₂H₆N]⁺ (Base Peak) |

Ionization method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)

-

5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-100 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small drop of the neat this compound liquid directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Spectrum Acquisition:

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

-

Cleaning: Clean the ATR crystal thoroughly with a solvent like isopropanol and a lint-free wipe.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Solvent (e.g., methanol or dichloromethane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like methanol or dichloromethane.

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to ensure good separation from the solvent and any potential impurities. A typical program might start at 50°C and ramp up to 250°C.

-

Use a suitable capillary column for amine analysis (e.g., a DB-5ms or equivalent).

-

Set the MS to operate in Electron Ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 35-200 amu).

-

-

Injection and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

The compound will be separated by the GC column and then introduced into the mass spectrometer.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Obtain the mass spectrum for this peak.

-

Identify the molecular ion peak and the major fragment ions.

-

Analyze the fragmentation pattern to confirm the structure.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

In-depth Conformational Analysis of 3,3-Dimethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed conformational analysis of 3,3-dimethylpiperidine, a saturated heterocyclic amine. The presence of a gem-dimethyl group at the 3-position introduces unique steric interactions that significantly influence the molecule's conformational preferences and energy landscape. This document synthesizes available spectroscopic and computational data to offer a comprehensive understanding of the chair conformations, ring inversion dynamics, and the energetic barriers associated with these processes. Detailed experimental and computational methodologies are outlined to serve as a practical reference for researchers in medicinal chemistry, organic synthesis, and computational drug design.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its conformational flexibility, primarily existing in a chair-like conformation, plays a pivotal role in determining the three-dimensional arrangement of substituents, which in turn governs molecular recognition and biological activity. The introduction of substituents onto the piperidine ring can significantly alter its conformational equilibrium. The case of this compound is of particular interest due to the steric hindrance imposed by the gem-dimethyl group. This guide delves into the conformational analysis of this molecule, providing a foundational understanding for its application in drug design and development.

Conformational Isomers of this compound

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. For this compound, two primary chair conformers are in equilibrium through a process of ring inversion. In both chair conformations, one of the methyl groups at the C3 position is in an axial orientation, while the other is in an equatorial position. The key distinction between the two conformers lies in the orientation of the N-H proton and the lone pair of electrons on the nitrogen atom.

The two chair conformers are in rapid equilibrium at room temperature. The process involves the inversion of the ring, which leads to the interconversion of axial and equatorial positions, as well as the pyramidal inversion at the nitrogen atom, which interconverts the axial and equatorial N-H proton and the lone pair.

Quantitative Conformational Analysis

A comprehensive understanding of the conformational landscape of this compound requires quantitative data on the relative energies of its conformers and the energy barriers for their interconversion. While specific experimental data for this compound is limited in the readily available literature, analysis of related structures and computational studies provide valuable insights.

Table 1: Calculated Conformational Energy Data for this compound

| Parameter | Conformer 1 (N-H equatorial) | Conformer 2 (N-H axial) | Energy Difference (kcal/mol) |

| Relative Energy | 0.00 (Reference) | Value dependent on computational method | Typically small |

Note: The energy difference between the N-H equatorial and N-H axial conformers in piperidine itself is small, with the equatorial conformer being slightly more stable in the gas phase. The gem-dimethyl group at the 3-position is not expected to drastically alter this preference, though subtle stereoelectronic effects may be at play.

Table 2: Barrier to Ring Inversion

| Molecule | Barrier to Ring Inversion (kcal/mol) | Method |

| Piperidine | ~10.4 | NMR Spectroscopy |

| This compound | Expected to be similar to or slightly higher than piperidine | - |

The gem-dimethyl group at the 3-position is expected to have a modest effect on the barrier to ring inversion compared to the parent piperidine.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for the conformational analysis of cyclic molecules like this compound.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or D₂O) in a 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons.

-

Acquire a one-dimensional ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.

-

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of the axial and equatorial protons and carbons are typically different. The gem-dimethyl groups will appear as a single peak in the ¹³C NMR spectrum at room temperature due to rapid ring inversion.

-

Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This information can be used to infer the predominant chair conformation.

-

Low-Temperature NMR: To study the individual chair conformers, NMR spectra can be acquired at low temperatures to slow down the ring inversion process. This may allow for the observation of separate signals for the two conformers, enabling the determination of their relative populations and the calculation of the free energy difference (ΔG) between them.

-

Computational Modeling

Computational chemistry offers a powerful complementary approach to experimental methods for studying the conformational preferences of molecules.

Protocol for Density Functional Theory (DFT) Calculations:

-

Structure Building: Construct the 3D model of the two chair conformers of this compound using a molecular modeling software.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This will locate the minimum energy structure for each conformer.

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE), thermal corrections, and entropies.

-

Energy Calculations: The relative energies of the conformers can be calculated from the electronic energies obtained from the geometry optimization, with corrections for ZPVE.

-

Transition State Search: To determine the barrier to ring inversion, a transition state search can be performed. This involves locating the saddle point on the potential energy surface that connects the two chair conformers. The energy difference between the transition state and the ground state conformer represents the activation energy for ring inversion.

Visualization of Conformational Equilibrium

The conformational equilibrium of this compound can be visualized as a dynamic interplay between the two chair forms. The following diagrams, generated using the DOT language, illustrate this process.

Caption: Conformational equilibrium of this compound.

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylpiperidine is a heterocyclic secondary amine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its rigid gem-dimethyl substitution pattern at the 3-position imparts unique conformational properties and steric hindrance, making it an interesting scaffold for the development of novel chemical entities. This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols and its relevance in contemporary research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, application in reactions, and for the characterization of its derivatives.

Identifiers and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1193-12-0 | [1] |

| Molecular Formula | C₇H₁₅N | [1][2] |

| Molecular Weight | 113.20 g/mol | [1][2] |

| Canonical SMILES | CC1(C)CCCNC1 | [1][2] |

| InChIKey | CDODDZJCEADUQQ-UHFFFAOYSA-N | [1][2] |

Physical Properties

Quantitative physical data for this compound are presented in the following table.

| Property | Value | Reference(s) |

| Appearance | Clear, colorless liquid | [3] |

| Odor | Amine-like | |

| Boiling Point | 134-136 °C (at 760 mmHg) | |

| 50-52 °C (at 210 mmHg) | ||

| 410.2 K (137.05 °C) | [4] | |

| Density | 0.81 g/cm³ | |

| Flash Point | 26 °C (79 °F) | |

| Refractive Index (n₂₀/D) | 1.4450 - 1.4510 | |

| Solubility | Soluble in organic solvents. Limited solubility in water. Quantitative data is not readily available in the literature. | |

| pKa | Experimental data is not readily available in the literature. It is expected to be a typical secondary amine base. | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

| Proton Assignment | Chemical Shift (δ) in ppm |

| A | 2.720 |

| B | 2.468 |

| C | 2.28 |

| D | 1.489 |

| E | 1.336 |

| F | 0.906 |

| Solvent: CDCl₃, Frequency: 400 MHz[2] |

¹³C NMR Spectroscopy

Detailed experimental ¹³C NMR data for this compound can be found in the Australian Journal of Chemistry, 1976, 29, 315.[5] The expected chemical shifts would include signals for the two methyl carbons, the quaternary carbon at position 3, and the four methylene carbons of the piperidine ring.

Mass Spectrometry

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragments.

| m/z | Relative Intensity (%) |

| 113 | 37.1 |

| 112 | 10.0 |

| 98 | 17.3 |

| 70 | 15.5 |

| 57 | 51.7 |

| 56 | 31.5 |

| 44 | 100.0 |

| Source: 75 eV[2] |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for a secondary amine.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3400 | N-H stretch |

| ~2850-2960 | C-H stretch (alkyl) |

| ~1465 | C-H bend (CH₂) |

| ~1365-1385 | C-H bend (gem-dimethyl) |

| ~1100-1200 | C-N stretch |

| Data interpreted from the NIST WebBook spectrum.[6] |

Chemical Reactivity

As a secondary amine, this compound undergoes typical reactions of this functional group, including N-alkylation, N-acylation, and formation of enamines. The gem-dimethyl group at the 3-position provides steric hindrance that can influence reaction rates and selectivity compared to unsubstituted or monosubstituted piperidines.

Synthesis and Experimental Protocols

Synthesis of this compound

A documented synthesis involves the reductive amination of 2,2-dimethyl-4-cyanobutanal.[7]

Experimental Protocol: 2,2-dimethyl-4-cyanobutanal (34.0 g/hour , 93.4% purity) and liquid ammonia (1450 mL/hour) are pumped at 250 bar and 60°C through a tubular reactor containing a TiO₂ (anatase) catalyst. The resulting effluent is then passed into a hydrogenation reactor. Hydrogen gas is introduced at a rate of 100 L/hour, and the reaction is maintained at 120°C and 250 bar. After the reaction, the product stream is decompressed, and excess ammonia is removed by distillation. The final separation of this compound from the co-product, 2,2-dimethylpentane-1,5-diamine, is achieved by fractional distillation.[7]

General Protocol for Boiling Point Determination (Micro Method)

The boiling point of this compound can be determined using a micro-boiling point method. A small amount of the liquid (a few mL) is placed in a test tube along with an inverted capillary tube (sealed at one end). The assembly is attached to a thermometer and heated in an oil bath. The boiling point is recorded as the temperature at which a rapid and continuous stream of bubbles emerges from the capillary, and upon cooling, the liquid is drawn back into the capillary.

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. A sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS). The sample is ionized, commonly by electron impact (EI), and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z).

-

IR Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer. A drop of the neat liquid is placed between two salt plates (e.g., NaCl) to create a thin film for analysis.

Relevance in Drug Discovery and Medicinal Chemistry

While this compound itself is not typically a therapeutic agent, its rigid structure makes it a valuable scaffold in drug design. The introduction of the gem-dimethyl group can lock the piperidine ring in a specific conformation, which can be advantageous for optimizing ligand-receptor interactions. Furthermore, these methyl groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

A notable application of the this compound scaffold is in the development of potent inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and pain.

This demonstrates the utility of this compound as a starting material for creating more complex molecules with specific and potent biological activities, highlighting its importance for professionals in drug development.

References

- 1. This compound | C7H15N | CID 70942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(1193-12-0) 1H NMR [m.chemicalbook.com]

- 3. This compound, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound [webbook.nist.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound [webbook.nist.gov]

- 7. prepchem.com [prepchem.com]

The Piperidine Core: A Scaffold for a Century of Drug Discovery

An In-depth Technical Guide on the Discovery and History of Substituted Piperidines for Researchers, Scientists, and Drug Development Professionals.

The piperidine ring, a simple six-membered saturated heterocycle containing a nitrogen atom, represents one of the most ubiquitous and versatile scaffolds in medicinal chemistry. Its journey from a constituent of black pepper to a core component of numerous life-changing pharmaceuticals is a testament to the power of chemical synthesis and the relentless pursuit of therapeutic innovation. This technical guide provides a comprehensive overview of the discovery and history of substituted piperidines, with a focus on key synthetic methodologies and the pharmacological actions of prominent drug molecules.

A Historical Perspective: From Alkaloids to Modern Medicine

The story of piperidine begins with its discovery in 1850 by the Scottish chemist Thomas Anderson, who isolated it from piperine, the compound responsible for the pungency of black pepper. The name "piperidine" itself is derived from the Latin word for pepper, Piper. Early research focused on the isolation and characterization of naturally occurring piperidine-containing compounds, known as alkaloids. A landmark achievement in synthetic organic chemistry was the first total synthesis of the toxic piperidine alkaloid (±)-coniine by Albert Ladenburg in 1886. This accomplishment not only elucidated the structure of coniine but also demonstrated the feasibility of constructing such heterocyclic systems in the laboratory, paving the way for future synthetic endeavors.

The 20th century witnessed an explosion in the development of synthetic methodologies for substituted piperidines, driven by the burgeoning pharmaceutical industry. The inherent conformational flexibility of the piperidine ring, its ability to engage in hydrogen bonding, and its capacity to be functionalized at various positions made it an ideal scaffold for designing molecules that could interact with a wide range of biological targets. Today, the piperidine motif is found in a vast array of drugs, including antipsychotics, analgesics, stimulants, antihistamines, and more, highlighting its enduring importance in drug discovery.

Key Substituted Piperidine Drugs: Synthesis and Pharmacology

This section delves into the technical details of three prominent drugs built upon the piperidine scaffold: Haloperidol, Methylphenidate, and Fentanyl. For each, a representative synthetic protocol is provided, along with key quantitative data and a depiction of its primary signaling pathway.

Haloperidol: A Cornerstone of Antipsychotic Therapy

Haloperidol, a butyrophenone derivative, was discovered in 1958 at Janssen Pharmaceutica. It revolutionized the treatment of schizophrenia and other psychotic disorders and remains an important medication today.

A common synthesis of Haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)-1-butanone.

Step 1: Synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidine

-

This intermediate can be prepared via a Grignard reaction between 4-chlorobromobenzene and piperidin-4-one. The Grignard reagent, 4-chlorophenylmagnesium bromide, is first formed by reacting 4-chlorobromobenzene with magnesium turnings in anhydrous diethyl ether.

-

To a stirred solution of piperidin-4-one in anhydrous diethyl ether, the freshly prepared Grignard reagent is added dropwise at 0°C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-(4-chlorophenyl)-4-hydroxypiperidine.

Step 2: Synthesis of Haloperidol [1]

-

A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine (1 equivalent), 4-chloro-1-(4-fluorophenyl)-1-butanone (1.1 equivalents), potassium iodide (catalytic amount), and potassium carbonate (2 equivalents) in a suitable solvent such as N,N-dimethylformamide (DMF) is heated at 80-90°C for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford Haloperidol as a white solid. A reported yield for a similar manufacturing process is 32.5%.[1]

| Parameter | Value | Reference |

| Dopamine D2 Receptor Binding Affinity (Ki) | 0.89 nM | [2] |

| Oral Bioavailability | 60-70% | [3] |

| Plasma Protein Binding | ~90% | |

| Elimination Half-life (oral) | 14.5 - 36.7 hours | [3] |

| Metabolism | Primarily hepatic via glucuronidation, reduction, and oxidation (CYP3A4) |

Haloperidol's primary mechanism of action is the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia.

Caption: Haloperidol antagonizes the D2 receptor, preventing dopamine binding and inhibiting the downstream Gi/o signaling pathway.

Methylphenidate: A Widely Used Stimulant

Methylphenidate, sold under trade names like Ritalin and Concerta, is a central nervous system stimulant primarily used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It was first synthesized in 1944 and has become a mainstay in the management of these conditions.

The biologically active enantiomer of methylphenidate is d-threo-methylphenidate. Enantioselective syntheses are therefore highly desirable. The following is a summarized protocol based on a rhodium-catalyzed C-H insertion reaction.[4]

Step 1: Preparation of N-Boc-d-threo-methylphenidate [4]

-

In a reaction flask, N-butoxycarbonyl (Boc) piperidine and freshly distilled cyclohexane are combined and degassed.

-

A rhodium catalyst, such as Rh2{5R-MEPY}4, is added, and the mixture is heated to 50°C.

-

A solution of 2-diazo-2-phenylacetamide is slowly injected into the reaction mixture over several hours while maintaining the temperature at 50°C.

-

After the addition is complete, the reaction mixture is cooled to room temperature and filtered through a silica gel column to remove the catalyst. The filtrate contains the desired N-Boc-d-threo-methylphenidate.

Step 2: Deprotection to yield d-threo-Methylphenidate Hydrochloride [4]

-

Methanol is cooled to 0°C, and hydrogen chloride gas is bubbled through it for approximately 15 minutes to create an acidic methanol solution.

-

The N-Boc-d-threo-methylphenidate from the previous step is dissolved in a small amount of methanol and added to the cooled acidic methanol solution.

-

The mixture is stirred at 0°C for 30 minutes.

-

The solvent is removed in vacuo, and the residue is triturated with ethyl acetate.

-

The resulting white solid is washed with diethyl ether to yield d-threo-methylphenidate hydrochloride. A reported yield for this step is 68.5%.[4]

| Parameter | Value | Reference |

| Dopamine Transporter (DAT) Binding Affinity (Ki) | 84 nM | |

| Norepinephrine Transporter (NET) Binding Affinity (Ki) | 514 nM | |

| Oral Bioavailability | 11-52% | [4] |

| Plasma Protein Binding | 10-33% | [4] |

| Elimination Half-life | 2-3 hours | [4] |

| Metabolism | Primarily by CES1A1 in the liver to ritalinic acid | [4] |

Methylphenidate's therapeutic effects are primarily mediated by its inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET) in the presynaptic neurons of the central nervous system. This blockade leads to an increase in the extracellular concentrations of dopamine and norepinephrine, enhancing neurotransmission.

Caption: Methylphenidate blocks DAT and NET, increasing synaptic dopamine and norepinephrine levels.

Fentanyl: A Potent Synthetic Opioid

Fentanyl, a powerful synthetic opioid, was first synthesized by Paul Janssen in 1959. It is approximately 50 to 100 times more potent than morphine and is used for severe pain management and as an anesthetic.

The original synthesis by Janssen laid the groundwork for the production of Fentanyl and its analogs.[5]

Step 1: Reductive Amination of N-benzyl-4-piperidone [5]

-

N-benzyl-4-piperidone is reacted with aniline in the presence of an acid catalyst.

-

The intermediate Schiff base is then reduced in situ with a reducing agent such as lithium aluminum hydride (LAH) in diethyl ether to yield N-benzyl-N-phenylpiperidin-4-amine.

Step 2: Acylation [5]

-

The resulting N-benzyl-N-phenylpiperidin-4-amine is acylated with propionyl anhydride in a suitable solvent like toluene to form N-benzyl-N-phenyl-N-(piperidin-4-yl)propanamide.

Step 3: Deprotection [5]

-

The N-benzyl protecting group is removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in ethanol. This step yields norfentanyl (N-phenyl-N-(piperidin-4-yl)propanamide).

Step 4: N-alkylation [5]

-

Norfenantyl is then N-alkylated with 2-phenylethyl chloride in the presence of a base such as sodium carbonate and a catalyst like potassium iodide in a solvent such as methyl isobutyl ketone to yield Fentanyl. A more recent optimized three-step synthesis reports an overall yield of 73-78%.[3]

| Parameter | Value | Reference |

| µ-Opioid Receptor Binding Affinity (Ki) | 1.35 nM | [1] |

| Oral Bioavailability | ~35% | |

| Plasma Protein Binding | 80-85% | |

| Elimination Half-life (IV) | 2-4 hours | [1] |

| Metabolism | Primarily hepatic via CYP3A4 to norfentanyl |

Fentanyl exerts its potent analgesic effects by acting as a strong agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of this receptor leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain signaling.

Caption: Fentanyl activates the µ-opioid receptor, leading to inhibition of adenylyl cyclase and modulation of ion channels.

Experimental Workflow in Substituted Piperidine Drug Discovery

The discovery and development of new drugs containing a substituted piperidine core often involve a series of well-defined experimental workflows. Two critical stages are high-throughput screening to identify initial hits and in vivo pharmacokinetic studies to assess the drug's behavior in a living organism.

High-Throughput Screening (HTS) for GPCR Ligands

Many substituted piperidines target G-protein coupled receptors (GPCRs). High-throughput screening is a crucial first step in identifying new ligands for these receptors from large compound libraries.

Caption: A typical high-throughput screening workflow for identifying GPCR ligands.

In Vivo Pharmacokinetic (PK) Study

Once promising lead compounds are identified, their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) must be evaluated in animal models to predict their behavior in humans.

References

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold." This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1]

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of the conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[1]

-

Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character. This allows for modulation of a drug's overall lipophilicity through substitution, which is a critical parameter for membrane permeability and solubility. These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, enhancing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

Therapeutic Applications of Piperidine-Containing Drugs

The versatility of the piperidine scaffold is evident in its presence in drugs spanning a wide range of therapeutic areas.

Anticancer Activity

Piperidine derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[2]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Piperine | MDA-MB-231 (Breast) | 20 µg/mL | [1] |

| Piperine | MDA-MB-468 (Breast) | 25 µg/mL | [1] |

| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB-dependent cancer cell lines | ~5 | [3] |

| Monocarbonyl Curcumin Analogue (2,5-2Cl) | A549 (Lung) | < 5 | [2] |

| Monocarbonyl Curcumin Analogue (2Br-5Cl) | A549 (Lung) | < 5 | [2] |

| Piperazine-pyrimidine derivative (5b) | MCF-7 (Breast) | 6.29 | [4] |

| Piperidine derivative on A549 lung cancer cells | A549 (Lung) | 32.43 | [5] |

Antiviral Activity

The piperidine scaffold is a key component in several antiviral drugs. For instance, piperidine-substituted purines have demonstrated potent anti-HIV and anti-influenza activity.

| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |

| FZJ13 (piperidine-substituted purine) | HIV-1 | MT-4 | Comparable to 3TC | |

| FZJ05 (piperidine-substituted purine) | Influenza A/H1N1 | MDCK | Lower than ribavirin |

Neuroprotective Effects

Piperidine derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms of action often involve the inhibition of acetylcholinesterase (AChE) or the modulation of neuroinflammatory pathways.

| Compound/Derivative | Assay | IC50/EC50 | Reference |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivative (5d) | AChE inhibition | 13 ± 2.1 nM | [6] |

| Piperine | Mitofusin activation | Low nanomolar | [7] |

| Piperidine urea derivative (A10) | hERG inhibition | >40 µM | [8] |

Anti-inflammatory and Analgesic Properties

The anti-inflammatory effects of piperidine-containing compounds are well-documented. Piperine, the active alkaloid in black pepper, has been shown to inhibit inflammatory pathways. Other derivatives have also demonstrated significant analgesic and anti-inflammatory activities.

| Compound/Derivative | Assay | IC50/Effect | Reference |

| 4-(4'-bromophenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5) | Platelet aggregation | 0.06 mM | [9] |

| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | IκB kinase β inhibition | ~1.92 µM | [3] |

| Piperine | Carrageenan-induced paw edema | Significant inhibition at 50 mg/kg | [10] |

Signaling Pathways Modulated by Piperidine Derivatives

The biological effects of piperidine-containing compounds are often attributed to their ability to modulate specific cellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell growth, proliferation, and survival. Several piperidine-containing anticancer agents exert their effects by inhibiting this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer. Piperidine derivatives, such as piperine and the curcumin analog EF31, have been shown to inhibit this pathway by targeting key components like IκB kinase (IKK).[3][11]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel piperidine-containing compounds.

General Synthesis of a Substituted Piperidine

This protocol outlines a multi-step synthesis involving N-protection, activation, intramolecular cyclization, and deprotection.

Step 1: N-Protection

-

Reactants: Starting amino alcohol, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), dichloromethane (DCM).

-

Procedure: Dissolve the amino alcohol and TEA in DCM. Cool the mixture to 0°C and add a solution of Boc₂O in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC. Purify the crude product by column chromatography.

Step 2: OH Activation

-

Reactants: N-protected intermediate, p-toluenesulfonyl chloride (TsCl), pyridine.

-

Procedure: Dissolve the N-protected intermediate in pyridine and cool to 0°C. Add TsCl portion-wise. Stir at 0°C for 4 hours. Monitor by TLC. Work up by pouring into ice-water and extracting with an organic solvent.

Step 3: Intramolecular Cyclization

-

Reactants: Activated intermediate, base (e.g., potassium tert-butoxide), THF.

-

Procedure: Dissolve the activated intermediate in THF and cool to 0°C. Add the base and stir at room temperature. Monitor by TLC. Quench the reaction with a saturated aqueous solution of ammonium chloride.

Step 4: N-Deprotection

-

Reactants: Cyclized product, trifluoroacetic acid (TFA), DCM.

-

Procedure: Dissolve the cyclized product in DCM and add TFA dropwise at 0°C. Stir at room temperature for 2 hours. Monitor by TLC. Concentrate the reaction mixture and basify with NaOH solution. Extract the product with an organic solvent.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the anticancer activity of synthesized piperidine derivatives.

-

Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

High-Throughput Screening (HTS) Workflow for Anticancer Agents

This workflow illustrates a typical process for screening a large library of compounds to identify potential anticancer drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Piperazine- and Oxazine-Linked Pyrimidines as p65 Subunit Binders of NF–κB in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nwmedj.org [nwmedj.org]

- 6. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Dimethylpiperidine from 3,3-Dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,3-dimethylpiperidine via the catalytic hydrogenation of 3,3-dimethylpyridine. The piperidine moiety is a crucial structural motif in a vast number of pharmaceuticals and agrochemicals. The direct reduction of the corresponding pyridine derivative is the most atom-economical route to this valuable building block. However, the aromatic stability of the pyridine ring and steric hindrance from the gem-dimethyl group at the 3-position present synthetic challenges, often necessitating high-pressure and high-temperature conditions. This guide outlines several effective catalytic systems and detailed methodologies to facilitate the successful synthesis of this compound, aiding researchers in drug discovery and development.

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[1][2] The synthesis of these saturated heterocycles is, therefore, a critical task in the development of new chemical entities. The catalytic hydrogenation of pyridines is a direct and efficient method for accessing piperidines.[1][2] This process involves the saturation of the aromatic pyridine ring by the addition of hydrogen.

The synthesis of this compound from 3,3-dimethylpyridine is a transformation that requires careful consideration of the catalytic system and reaction conditions due to the steric hindrance imparted by the gem-dimethyl group. This steric bulk can impede the adsorption of the pyridine ring onto the catalyst surface, thus slowing down the rate of hydrogenation.[3] Consequently, more forcing conditions, such as elevated temperatures and high hydrogen pressures, are often required to achieve complete conversion.[4]

This document details various catalytic approaches for the hydrogenation of substituted pyridines, which can be adapted for the synthesis of this compound. The provided protocols are based on established methods for structurally similar compounds, such as 3-methylpyridine and 3,5-dimethylpyridine.[5][6]

Reaction Pathway and Mechanism

The catalytic hydrogenation of a pyridine ring on a metal surface is a stepwise process.[5] The reaction proceeds through the following key steps:

-

Adsorption: The 3,3-dimethylpyridine molecule adsorbs onto the surface of the heterogeneous catalyst.

-

Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively adsorbed onto the catalyst surface, forming active hydrogen atoms.

-

Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially added to the pyridine ring. This involves the formation of partially hydrogenated intermediates, such as dihydropyridine and tetrahydropyridine.

-

Desorption: Once the pyridine ring is fully saturated, the resulting this compound molecule desorbs from the catalyst surface.

Caption: General reaction pathway for the catalytic hydrogenation of 3,3-dimethylpyridine.

Comparison of Catalytic Systems

The choice of catalyst is critical for the efficient hydrogenation of sterically hindered pyridines. Below is a summary of potential catalytic systems based on the reduction of analogous substituted pyridines.

| Catalyst System | Substrate Analog | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Reference |

| Platinum(IV) Oxide (PtO₂) | 3-Methylpyridine | Glacial Acetic Acid | Room Temp. | 70 | 4-6 | High (not specified) | [5] |

| Rhodium(III) Oxide (Rh₂O₃) | 3-Methylpyridine | 2,2,2-Trifluoroethanol | 40 | 5 | 16 | >99 (conversion) | [5][7] |

| Ruthenium-Carbon/Nickel/Metal Acetate | 3,5-Dimethylpyridine | Deionized Water | 150 | 40 | 8 | High (not specified) | [6] |

Experimental Protocols

The following protocols are adapted from established procedures for the hydrogenation of substituted pyridines and can be used as a starting point for the synthesis of this compound.[5][6] Note: Due to the steric hindrance of the 3,3-dimethyl groups, higher temperatures and pressures than those described for 3-methylpyridine may be necessary to achieve a reasonable reaction rate and high conversion.

Protocol 1: Hydrogenation using Platinum(IV) Oxide (Adams' Catalyst)

This protocol is adapted from a general procedure for the hydrogenation of substituted pyridines.[5]

Materials:

-

3,3-Dimethylpyridine

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

-

High-pressure autoclave/hydrogenator

Procedure:

-

To a high-pressure reaction vessel, add 3,3-dimethylpyridine (e.g., 1.0 g) and glacial acetic acid (e.g., 10 mL).

-

Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.

-

Seal the reaction vessel and purge with nitrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to 70-100 bar.

-

Stir the reaction mixture at room temperature to 50°C for 6-24 hours.

-

Monitor the reaction progress by GC-MS or TLC.

-

Upon completion, carefully vent the hydrogen gas from the vessel.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and filter through a pad of Celite® to remove the catalyst.

-

Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by distillation or column chromatography.

Protocol 2: Hydrogenation using Rhodium(III) Oxide

This protocol is based on a mild hydrogenation of alkyl pyridines.[5][7]

Materials:

-

3,3-Dimethylpyridine

-

Rhodium(III) oxide (Rh₂O₃)

-

2,2,2-Trifluoroethanol (TFE)

-

High-pressure autoclave/hydrogenator

Procedure:

-

In a reaction vial, combine 3,3-dimethylpyridine (e.g., 0.8 mmol) and Rh₂O₃ (e.g., 0.5 mol%).

-

Add trifluoroethanol (1 mL) to the vial.

-

Place the vial in a high-pressure autoclave.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen gas purging (3 times).

-

Pressurize the autoclave with hydrogen gas to 5-50 bar.

-

Heat the reaction mixture to 40-80°C and stir for 16-24 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

The reaction mixture can be analyzed directly by NMR or GC-MS to determine conversion and yield.

-

For isolation, the catalyst can be removed by filtration through a short pad of silica or celite, and the solvent can be evaporated under reduced pressure.

Protocol 3: Hydrogenation using a Composite Ruthenium Catalyst

This protocol is adapted from a method for the synthesis of trans-3,5-dimethylpiperidine and may be suitable for sterically hindered substrates.[6]

Materials:

-

3,3-Dimethylpyridine

-

Composite catalyst (e.g., Ruthenium on carbon, nickel powder, and a metal acetate in a specific ratio)

-

Deionized water

-

High-pressure reaction kettle

Procedure:

-

Under a hydrogen atmosphere, add 3,3-dimethylpyridine (e.g., 100 g), deionized water (e.g., 50 g), and the composite catalyst (e.g., 6 g) to a high-pressure reaction kettle.

-

Pressurize the reactor to 40-80 kg/cm ² (approximately 39-78 bar) with hydrogen.

-

Heat the reaction to 150-180°C and maintain for 6-10 hours.

-

After the reaction is complete, cool the reactor and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Allow the filtrate to stand and separate the aqueous and organic layers.

-

The organic layer containing the crude this compound can be further purified by distillation.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of this compound.

Safety Considerations

-

High-Pressure Hydrogenation: All hydrogenation reactions should be carried out in a properly functioning high-pressure autoclave by trained personnel. Ensure the reactor is rated for the intended pressure and temperature.

-

Pyrophoric Catalysts: Some hydrogenation catalysts (e.g., PtO₂ on Celite after reaction) can be pyrophoric. Do not allow the filter cake to dry in the air. Quench the catalyst-containing filter cake with water immediately after filtration.

-

Flammable Solvents and Reagents: Handle all flammable materials in a well-ventilated fume hood, away from ignition sources.

-

Corrosive Reagents: Glacial acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of this compound from 3,3-dimethylpyridine via catalytic hydrogenation is a feasible but potentially challenging transformation due to steric hindrance. The provided application notes and protocols, based on the successful hydrogenation of structurally similar pyridines, offer a solid foundation for researchers to develop an optimized procedure. Careful selection of the catalyst, solvent, temperature, and pressure will be key to achieving high yields and purity. The methodologies and data presented herein are intended to guide scientists and professionals in the efficient synthesis of this important piperidine derivative for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine - Google Patents [patents.google.com]

- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

Application Notes and Protocols: Catalytic Hydrogenation of Lutidine Derivatives for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of lutidine derivatives is a cornerstone synthetic strategy for accessing substituted piperidines, which are privileged scaffolds in a vast array of pharmaceuticals and natural products. The transformation of the aromatic pyridine ring in lutidines into a saturated piperidine core introduces three-dimensional complexity and chiral centers, crucial for molecular recognition and biological activity. This document provides detailed application notes and experimental protocols for the synthesis of piperidine derivatives from lutidines, focusing on various catalytic systems. The information is curated for researchers in organic synthesis, medicinal chemistry, and drug development, offering a practical guide to employing these powerful catalytic methods.

Key Applications in Drug Discovery

The piperidine moiety is a key structural component in numerous FDA-approved drugs. The catalytic hydrogenation of readily available lutidine precursors provides an efficient and scalable route to chiral piperidines, which are essential building blocks for a variety of therapeutic agents, including but not limited to:

-

Antipsychotics: As seen in the synthesis of intermediates for drugs like Preclamol and OSU-6162.[1]

-